molecular formula C7H7ClF3NO B12971345 2-Amino-5-(trifluoromethyl)phenol hydrochloride

2-Amino-5-(trifluoromethyl)phenol hydrochloride

Cat. No.: B12971345
M. Wt: 213.58 g/mol
InChI Key: NJUREWDPNOOBJS-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)phenol hydrochloride is an organic compound with the molecular formula C7H6F3NO·HCl It is a derivative of phenol, characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-methoxy-4-(trifluoromethyl)aniline with boron tribromide (BBr3) in 1,2-dichloroethane (DCE) at 0°C, followed by stirring at room temperature for 14 hours . This reaction yields 5-amino-2-(trifluoromethyl)phenol, which can then be converted to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-5-(trifluoromethyl)phenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)phenol
  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-4-(trifluoromethyl)phenol

Uniqueness

2-Amino-5-(trifluoromethyl)phenol hydrochloride is unique due to the specific positioning of the amino and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it particularly useful in certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H7ClF3NO

Molecular Weight

213.58 g/mol

IUPAC Name

2-amino-5-(trifluoromethyl)phenol;hydrochloride

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-5(11)6(12)3-4;/h1-3,12H,11H2;1H

InChI Key

NJUREWDPNOOBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)N.Cl

Origin of Product

United States

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